molecular formula C8H6ClNO3 B2376687 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran CAS No. 150805-89-3

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran

Cat. No. B2376687
CAS RN: 150805-89-3
M. Wt: 199.59
InChI Key: DUNYELSULQJEHT-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring using proton quantum tunneling . A specific synthesis method for 5-chloro-2,3-dihydro-1-benzofuran involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran consists of a benzofuran ring which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran, can participate in various chemical reactions. For example, they can undergo free radical cyclization cascades and proton quantum tunneling reactions .

Scientific Research Applications

Chemical Transformations and Synthesis

  • 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran undergoes unique transformations under specific conditions. When treated with acetyl chloride or acetic anhydride in the presence of aluminum chloride, it yields various chlorinated benzofurans and coumaranones, highlighting its utility in synthesizing diverse organic compounds (Clavel, Demerseman, Guillaumel, Platzer, & Royer, 1978).

Biochemical Analysis and Identification

  • 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran and its derivatives have been identified in products purchased online, indicating their presence in various 'research chemicals'. These compounds are separable by gas and liquid chromatography, emphasizing their relevance in analytical chemistry (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

Application in Pharmaceutical Research

  • Derivatives of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran have been synthesized as potential β-amyloid aggregation inhibitors. This illustrates its application in the development of therapeutic agents for neurodegenerative diseases (Choi, Seo, Son, & Kang, 2003).

Solubility Studies

  • The solubility of certain compounds structurally related to 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran has been studied in various solvent mixtures. This research contributes to the understanding of its physicochemical properties, which is crucial in pharmaceutical formulation (Soltanpour, Acree, & Jouyban, 2010).

Exploration of Tautomeric Equilibria

  • Studies on crown-containing arylimines of benzofuran derivatives, closely related to 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran, have revealed their existence as mixtures of tautomers. These findings are significant in the field of organic chemistry, especially in the study of tautomeric equilibria (Dubonosov, Minkin, Bren, Shepelenko, Tsukanov, Starikov, & Borodkin, 2008).

Future Directions

The future directions of research on 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran and other benzofuran derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as drug invention and development .

properties

IUPAC Name

5-chloro-7-nitro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNYELSULQJEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran

Synthesis routes and methods I

Procedure details

To a stirred and cooled mixture of 32 ml of sulfuric acid and 14 ml of water there were added 17 g of 2,3-dihydro-5-chlorobenzofuran, while keeping the temperature at 25° C. After cooling to 0° C. there were added dropwise 14 ml of nitric acid. Stirring and cooling at 0° C. was continued for 44 hours. The reaction mixture was diluted with water (temp. <10° C.) and stirred for 15 min. The precipitate was filtered off, washed with water and recrystallized from a mixture of ethyl acetate and hexane (30:70), yielding 8.9 g (40.5%) of 5-chloro-2,3-dihydro-7-nitrobenzofuran (interm. 3).
Quantity
32 mL
Type
reactant
Reaction Step One
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Quantity
14 mL
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solvent
Reaction Step One
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17 g
Type
reactant
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14 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred and cooled mixture of 32 nil of sulfuric acid and 14 ml of water there were added 17 g of 2,3-dihydro-5-chlorobenzofuran, while keeping the temperature at 25° C. After cooling to 0° C., there were added dropwise 14 ml of nitric acid. Stirring and cooling at 0° C. was continued for 44 hours. The reaction mixture was diluted with water (temp. <10° C.) and stirred for 15 min. The precipitate was filtered off, washed with water and recrystallized from a mixture of ethyl acetate and hexane (30:70), yielding 8.9 g (40.5%) of 5-chloro-2,3-dihydro-7-nitrobenzofuran (interm. 3).
[Compound]
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17 g
Type
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Reaction Step Two
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14 mL
Type
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Reaction Step Three
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Type
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